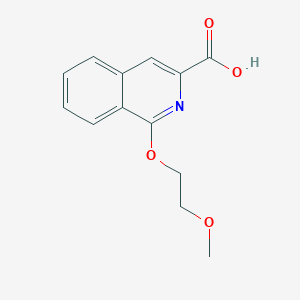

1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid

描述

Historical Context and Discovery

1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid (C₁₃H₁₃NO₄) is a synthetic derivative of the isoquinoline scaffold, first reported in the early 21st century as part of efforts to expand the chemical space of heterocyclic compounds. While its exact discovery timeline remains undocumented in public literature, its synthesis builds upon well-established methods for isoquinoline functionalization. The compound’s structure reflects advancements in regioselective substitution techniques, particularly the introduction of alkoxy groups at the 1-position of the isoquinoline core. Early synthetic routes involved multi-step reactions starting from isoquinoline-3-carboxylic acid, leveraging etherification and coupling strategies to attach the 2-methoxyethoxy moiety. The development of this compound aligns with broader trends in medicinal chemistry to optimize solubility and bioavailability through side-chain modifications.

Isoquinoline Derivatives in Chemical Research

Isoquinoline derivatives occupy a pivotal role in chemical research due to their structural versatility and biological relevance. The parent compound, isoquinoline (C₉H₇N), is a benzopyridine isomer first isolated from coal tar in 1885. Derivatives like this compound are engineered to enhance specific physicochemical properties. For example, the 2-methoxyethoxy group improves aqueous solubility compared to unsubstituted isoquinoline-3-carboxylic acid, making it more amenable to biological studies. Research on such derivatives has revealed diverse applications, including:

- Antimicrobial agents : Isoquinoline-3-carboxylic acid derivatives exhibit potent activity against bacterial pathogens such as Ralstonia solanacearum and Acidovorax citrulli.

- Anticancer leads : Structural analogs have demonstrated tubulin polymerization inhibition and NF-κB pathway modulation, highlighting their potential in oncology.

- Enzyme inhibitors : Derivatives interfere with targets like metallo-β-lactamases and viral polymerases, underscoring their therapeutic versatility.

Significance in Heterocyclic Chemistry

As a heterocyclic compound, this compound exemplifies the interplay between aromaticity and functional group chemistry. The isoquinoline core provides a rigid bicyclic framework that stabilizes charge distribution, while the carboxylic acid and ether substituents introduce sites for hydrogen bonding and electrostatic interactions. Key structural features include:

- Aromatic system : The fused benzene and pyridine rings enable π-π stacking with biological macromolecules.

- Electron-withdrawing groups : The carboxylic acid at C-3 enhances electrophilic reactivity, facilitating nucleophilic substitutions or metal coordination.

- Alkoxy side chain : The 2-methoxyethoxy group at C-1 increases hydrophilicity and steric bulk, modulating membrane permeability.

Comparative studies with related compounds illustrate its uniqueness (Table 1):

| Compound | Structural Feature | Key Property |

|---|---|---|

| Isoquinoline-3-carboxylic acid | No ether substituent | Lower solubility, higher crystallinity |

| 1-Methoxyisoquinoline-3-carboxylic acid | Shorter alkoxy chain | Reduced steric hindrance |

| 1-(2-Chloroethoxy)isoquinoline-3-carboxylic acid | Halogenated side chain | Enhanced electrophilicity |

Current Research Status

Recent studies have focused on optimizing the synthesis and applications of this compound:

- Synthetic innovations : Copper-catalyzed coupling and microwave-assisted reactions have improved yields to >75% while reducing reaction times.

- Biological profiling : In vitro assays indicate moderate antibacterial activity (EC₅₀ = 8.38–17.35 μg/mL against Ralstonia solanacearum), though its mechanism remains under investigation. Preliminary molecular docking suggests interactions with bacterial membrane proteins.

- Material science applications : The compound’s fluorescence properties are being explored for use in organic light-emitting diodes (OLEDs).

Ongoing challenges include elucidating its metabolic stability and expanding its utility in asymmetric catalysis. Patent filings from 2020–2025 highlight its role as an intermediate in antiviral drug candidates, though clinical data remain scarce. Collaborative efforts between academic and industrial researchers aim to bridge these gaps, positioning this compound as a scaffold for next-generation therapeutics.

属性

IUPAC Name |

1-(2-methoxyethoxy)isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-17-6-7-18-12-10-5-3-2-4-9(10)8-11(14-12)13(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATIOYCJQRFHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC(=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization and Hydrolysis from Anilinosuccinimides

- Starting from maleic anhydride and aniline derivatives, 3-anilinosuccinimides are formed by heating in solvents like o-dichlorobenzene at elevated temperatures (~175-180°C).

- These intermediates undergo cyclization using polyphosphoric acid at 130-145°C to yield acridinimide or isoquinoline intermediates.

- Subsequent hydrolysis with aqueous base (NaOH or KOH, 5-50% w/w) converts these intermediates into quinoline or isoquinoline dicarboxylic acids.

- Acidification of the cooled reaction mixture precipitates the free acid product, which is then isolated by filtration.

This method is advantageous for large-scale synthesis due to the availability of maleic anhydride and the avoidance of harsh reagents.

Ester Hydrolysis of Methyl Isoquinoline-3-carboxylates

- Methyl esters of isoquinoline-3-carboxylic acids can be synthesized via known literature methods (e.g., methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate).

- Hydrolysis is then carried out by stirring the ester with aqueous sodium hydroxide in a mixture of tetrahydrofuran and methanol at room temperature for 12 hours.

- Acidification with hydrochloric acid followed by extraction and crystallization yields the isoquinoline-3-carboxylic acid.

This mild hydrolysis method is suitable for sensitive substituents such as 2-methoxyethoxy groups.

Substitution at the 1-Position via Halogenation and Nucleophilic Substitution

- Isoquinoline derivatives can be halogenated at the 1-position using reagents like phosphorus oxychloride or phosphorus oxybromide to form 1-chloro or 1-bromo isoquinolines.

- Subsequent nucleophilic substitution with 2-methoxyethoxy nucleophiles introduces the 1-(2-methoxyethoxy) substituent.

- This route avoids the use of hazardous reagents such as n-butyllithium or trimethylboroxine and can be performed on a large scale to yield regioisomerically pure products without chromatographic separation.

Cross-Coupling Approaches for Substituted Isoquinolines

- Suzuki cross-coupling reactions between halogenated isoquinoline intermediates (e.g., methyl-1-bromoisoquinoline-3-carboxylate) and boronic acid derivatives provide a robust synthetic route to 1-substituted isoquinoline-3-carboxylates.

- This method allows introduction of complex substituents such as 2-methoxyethoxyphenyl groups at the 1-position.

- After coupling, ester hydrolysis yields the target carboxylic acid.

Summary Table of Key Preparation Methods

Detailed Research Findings and Notes

- The cyclization method from anilinosuccinimides provides a novel and efficient route to isoquinoline carboxylic acids, with yields up to 74% reported for related compounds.

- Hydrolysis under mild alkaline conditions in mixed solvents (THF/methanol) ensures good yields (~90%) of isoquinoline-3-carboxylic acids without decomposition of ether substituents.

- Halogenation followed by nucleophilic substitution is a safer alternative to traditional lithiation methods and yields single regioisomers suitable for further functionalization.

- Suzuki coupling enables the introduction of complex 1-substituents, including 2-methoxyethoxy groups, and is compatible with subsequent hydrolysis steps to obtain the free acid.

- Avoidance of hazardous reagents and chromatographic purification steps makes these methods industrially attractive.

化学反应分析

Types of Reactions: 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as isoquinoline-3,4-dicarboxylic acid.

Reduction: Reduction reactions can lead to the formation of isoquinoline-3-carboxylic acid derivatives with reduced functional groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines and halides can be used in substitution reactions, often with the aid of a strong acid or base.

Major Products Formed:

Oxidation Products: Isoquinoline-3,4-dicarboxylic acid and other oxidized derivatives.

Reduction Products: Reduced isoquinoline-3-carboxylic acid derivatives.

Substitution Products: Various substituted isoquinoline derivatives depending on the nucleophile used.

科学研究应用

Synthesis of 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic Acid

The synthesis of this compound typically involves multi-step organic reactions that may include:

- Starting Materials : Isoquinoline derivatives and carboxylic acids.

- Reagents : Common reagents include anhydrous solvents, bases like potassium carbonate, and coupling agents.

- Methods : Techniques such as refluxing, crystallization, and chromatography are often employed to purify the final product.

A general synthetic pathway might look like this:

- Formation of Isoquinoline Derivative : Reacting appropriate precursors under acidic or basic conditions.

- Carboxylation : Introducing the carboxylic acid moiety via nucleophilic substitution or carbonyl addition reactions.

- Final Modification : Adding the methoxyethoxy group through etherification processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoquinoline derivatives, including this compound. The compound has been tested against various cancer cell lines, demonstrating promising results.

In vitro studies using the MTT assay showed that this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and neuroendocrine prostate cancer (LASCPC-01) cell lines, indicating its potential as an anticancer agent.

Coordination Chemistry

This compound can also serve as a ligand in coordination chemistry, forming complexes with transition metals that exhibit unique catalytic properties in organic reactions. Studies have shown that coordination compounds based on isoquinoline derivatives can catalyze enantioselective reactions effectively .

Medicinal Chemistry

In medicinal chemistry, derivatives of isoquinoline are being explored for their ability to modulate biological targets involved in various diseases beyond cancer, including:

- Neurological Disorders : Isoquinolines have been investigated for neuroprotective effects.

- Cardiovascular Diseases : Potential applications in managing ischemia-related conditions due to their ability to stabilize HIF levels .

Case Studies

Several case studies illustrate the effectiveness of this compound:

-

Case Study on Anticancer Activity :

- Researchers synthesized various derivatives and tested them against MCF-7 cells.

- Results indicated that modifications to the methoxy group significantly affected potency, with some derivatives showing IC50 values below 10 µM.

-

Mechanistic Study :

- A study focused on the apoptotic pathways activated by this compound revealed that it significantly upregulated pro-apoptotic proteins while downregulating anti-apoptotic factors in treated cells.

作用机制

The mechanism by which 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the biological system and the specific derivative being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid and related isoquinoline-3-carboxylic acid derivatives:

*Molecular weights calculated based on formulae.

Key Comparative Insights:

Substituent Effects on Bioactivity :

- The 2-chlorophenyl substituent in the antitumor compound () enables specific receptor targeting (e.g., peripheral benzodiazepine receptors in Gd³⁺/Eu³⁺ complexes for imaging; ). In contrast, the methoxyethoxy group in the target compound likely enhances aqueous solubility due to its ether oxygen, favoring pharmacokinetic properties in drug development .

Structural Analogues and Solubility :

- The isopropyloxy variant () shares the same molecular formula as the target compound but differs in branching, which may reduce steric hindrance compared to the linear methoxyethoxy chain. This could influence binding affinity in biological systems.

Unsubstituted vs. Substituted Derivatives: The unsubstituted isoquinoline-3-carboxylic acid () lacks functional groups for targeted interactions, making it less versatile in drug design compared to its substituted counterparts.

Research Findings and Data Gaps

- Synthetic Accessibility : The methoxyethoxy-substituted compound is synthesized via standard alkylation or etherification routes, similar to methods for 1-(propan-2-yloxy) derivatives (). However, yield optimization data are lacking.

- Safety Profiles: Safety data for 1-(cyclopropylmethoxy)isoquinoline-3-carboxylic acid remain unavailable (), underscoring a need for toxicological studies across this compound class.

生物活性

1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound can be characterized by its isoquinoline backbone, which is known for various biological activities. The presence of the methoxyethoxy group enhances its solubility and bioavailability, potentially influencing its pharmacodynamics.

Antioxidant Activity

Recent studies have indicated that derivatives of isoquinoline, including this compound, exhibit notable antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.

- Research Findings : A study demonstrated that isoquinoline derivatives could scavenge free radicals effectively, with this compound showing comparable activity to established antioxidants like ascorbic acid .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Inflammation is a key factor in various chronic diseases, and compounds that can modulate inflammatory pathways are of great interest.

- Case Study : In a model of induced inflammation, this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential mechanism where the compound inhibits the NF-kB pathway, commonly involved in inflammatory responses .

Anticancer Activity

The anticancer potential of isoquinoline derivatives has been widely studied. Preliminary data suggest that this compound may inhibit the proliferation of various cancer cell lines.

- Research Findings : In vitro studies showed that the compound induced apoptosis in human cancer cells by activating caspase pathways. The IC50 values for different cancer cell lines ranged from 10 to 25 µM, indicating moderate potency compared to other chemotherapeutic agents .

The biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Mechanism : The methoxy group likely contributes to electron donation, enhancing the compound's ability to neutralize free radicals.

- Anti-inflammatory Mechanism : By inhibiting key signaling pathways such as NF-kB, the compound can reduce the expression of inflammatory mediators.

- Anticancer Mechanism : Induction of apoptosis through caspase activation suggests that this compound may interfere with cell cycle regulation and promote programmed cell death in cancer cells.

Data Tables

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, a methoxyethoxy group can be introduced using aryl halides (e.g., 4-bromo-2-(2-methoxyethoxy)benzene derivatives) under nitrogen atmosphere with Pd(OAc)₂ as a catalyst and cesium carbonate as a base in 1,4-dioxane at 100°C . Additionally, amide coupling reactions using HATU and DIPEA in DMF are effective for modifying the carboxylic acid moiety .

- Key Considerations : Optimize catalyst loading (e.g., 3 mol% Pd) and reaction time (overnight) for improved yields.

Q. How should researchers purify this compound?

- Methodology : Column chromatography on silica gel with ethyl acetate/hexane gradients (0–20% ethyl acetate) is effective for isolating the compound . For small-scale purification, preparative HPLC with reversed-phase C18 columns can achieve >95% purity .

- Key Considerations : Monitor fractions via TLC or LCMS to ensure separation from byproducts like unreacted starting materials or trifluoromethyl derivatives .

Q. What analytical methods are suitable for characterizing this compound?

- Methodology :

- LCMS : Use m/z 334 [M-H]⁻ for mass confirmation and retention time (1.02 minutes under SQD-AA05 conditions) .

- HPLC : Employ C18 columns with UV detection (e.g., 254 nm) to assess purity (>97% by HLC) .

- Melting Point : Confirm identity via melting point analysis (166–168°C for the hydrate form) .

Advanced Research Questions

Q. How can researchers synthesize derivatives of this compound for structure-activity studies?

- Methodology :

- Substitution Reactions : React the carboxylic acid with nucleophiles (e.g., amines, alcohols) using EDCl/HOBt in DMF to form amides or esters .

- Metal Complexation : Incorporate Gd³⁺ or Eu³⁺ ions via phosphonic acid pendant arms for MRI or fluorescence imaging applications .

- Example : Coupling with 4-fluorophenyl boronic acids via Suzuki-Miyaura cross-coupling introduces biaryl motifs .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., receptors)?

- Methodology :

- Fluorescent Probes : Attach fluorophores (e.g., dansyl chloride) to the isoquinoline core via amide bonds. Use confocal microscopy to track cellular uptake .

- Radiolabeling : Introduce ¹⁸F isotopes at the methoxyethoxy group for PET imaging .

Q. How should researchers address discrepancies in reported synthesis yields (e.g., 74% vs. lower yields)?

- Methodology :

- Troubleshooting Variables :

- Catalyst Stability : Ensure Pd(OAc)₂ is fresh; decomposePd species reduce efficiency .

- Temperature Control : Use microwave-assisted synthesis to maintain consistent 100°C conditions .

- Byproduct Analysis : Identify side products (e.g., dehalogenated intermediates) via LCMS and adjust stoichiometry of carbamic acid tert-butyl ester .

Q. What are the stability profiles of this compound under oxidative or reductive conditions?

- Methodology :

- Oxidative Stability : Expose to H₂O₂ in acetic acid; monitor degradation via HPLC. The methoxyethoxy group may oxidize to carboxylic acids .

- Reductive Stability : Treat with NaBH₄ in methanol; the isoquinoline ring is resistant, but ester groups may reduce to alcohols .

- Storage Recommendations : Store under nitrogen at -20°C to prevent hydrolysis of the methoxyethoxy moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。